Boc-(+/-)-trans-4-(1-naphthyl)-pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC13316314
Molecular Formula: C20H23NO4
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23NO4 |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | (3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylpyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)/t16-,17+/m0/s1 |
| Standard InChI Key | XFLHWJLBGXTNJN-DLBZAZTESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC3=CC=CC=C32 |
| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC3=CC=CC=C32 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Boc-(±)-trans-4-(1-naphthyl)pyrrolidine-3-carboxylic acid features a pyrrolidine ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a 1-naphthyl group. The trans configuration refers to the relative positions of these substituents on the pyrrolidine ring, which adopts a rigid conformation due to steric and electronic effects. The tert-butoxycarbonyl (Boc) protecting group at the nitrogen enhances stability during synthetic manipulations .
Molecular Formula: C₂₀H₂₃NO₄
Molecular Weight: 341.4 g/mol
IUPAC Name: (3S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid.
Physicochemical Characteristics
-
Solubility: Limited in aqueous media but soluble in polar organic solvents (e.g., methanol, dimethylformamide) .
Synthesis and Stereochemical Control
Key Synthetic Routes
The synthesis of Boc-(±)-trans-4-(1-naphthyl)pyrrolidine-3-carboxylic acid typically involves multi-step sequences emphasizing enantioselectivity and regiocontrol:
-
Enantioselective Hydrogenation: A patented method (US8344161B2) describes the use of ruthenium catalysts, such as [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)], for asymmetric hydrogenation of dihydro-pyrrole intermediates. This approach achieves >99.9% enantiomeric excess (ee) under 40 bar H₂ pressure .
-
Chiral Auxiliary-Mediated Cyclization: As reported in WO2019016745A1, pent-2-enamide intermediates are cyclized using trifluoroacetic acid (TFA) and N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine, yielding the pyrrolidine core with high stereochemical fidelity .
-
Protection/Deprotection Strategies: The Boc group is introduced via reaction with di-tert-butyl dicarbonate, followed by deprotection under acidic conditions (e.g., HCl/AcOH) .
Optimization Challenges
-
Cis-Trans Isomer Separation: Residual cis isomers (≤2%) are removed via crystallization at the isoelectric point (pH ≈ 3.5), leveraging differences in polarity .
-
Catalyst Efficiency: Ruthenium-based catalysts require precise ligand tuning to minimize side reactions and enhance turnover numbers .
Pharmaceutical and Medicinal Applications
Neurological Drug Development
The compound’s naphthalene moiety enables π-π interactions with aromatic residues in CNS receptors, making it a key intermediate in drugs targeting:
-
Epilepsy: Modulators of ionotropic glutamate receptors (e.g., GluK1 antagonists) .
-
Neurodegenerative Diseases: Aβ aggregation inhibitors for Alzheimer’s therapy .
Table 1: Pharmacological Profile of Derivatives
| Derivative | Target Receptor | IC₅₀ (μM) | Selectivity (vs. GluK2) |
|---|---|---|---|
| (S,S)-1b | GluK1 | 6 ± 2 | >100-fold |
| Cis-15 (unwanted isomer) | NMDA | 45 | N/A |
Chiral Auxiliary in Asymmetric Synthesis
The Boc-protected amine serves as a chiral auxiliary in the synthesis of β-proline analogs, enabling access to enantiopure compounds via dynamic kinetic resolution . For example, in the production of Upadacitinib intermediates, the compound facilitates C–C bond formation with >99% ee .
Material Science Applications
Polymer and Coating Additives
The rigid naphthalene-pyrrolidine framework enhances thermal stability in polymers. Applications include:
-
High-Performance Epoxies: 10–15% improvements in glass transition temperatures (Tg) .
-
Conductive Films: Dopants for polyaniline-based semiconductors .
Biological and Mechanistic Studies
Receptor Binding Studies
X-ray crystallography of the compound bound to GluK1 (PDB: 4YMA) reveals a 13–14° domain opening compared to glutamate-bound structures, confirming antagonist behavior . Key interactions include:
-
Salt bridges between the carboxylic acid and Arg523.
-
Hydrogen bonds between the pyrrolidine nitrogen and Glu738 .
Metabolic Stability
In vitro assays show moderate hepatic clearance (CLhep = 22 mL/min/kg), with cytochrome P450 3A4 (CYP3A4) as the primary metabolizing enzyme.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume